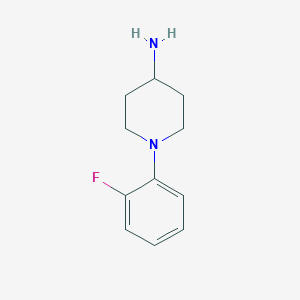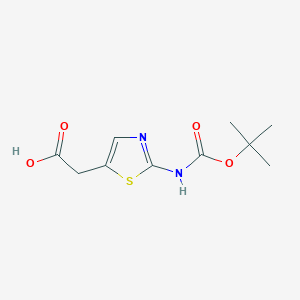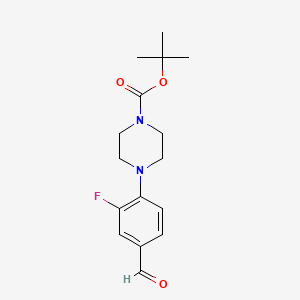
Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate" is a derivative of piperazine featuring a tert-butyl group and a 2-fluoro-4-formylphenyl moiety. Piperazine derivatives are of significant interest due to their biological activities and their utility as intermediates in the synthesis of various pharmaceutical compounds. Although the specific compound is not directly described in the provided papers, similar compounds with variations in the substituents on the phenyl and piperazine rings have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential applications.
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups on the piperazine ring. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was achieved by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives have been synthesized using various starting materials and reagents, indicating that the synthesis of the compound would likely follow analogous strategies involving the appropriate fluoro-formylphenyl precursor and piperazine derivative [1, 3, 4, 5, 6, 7, 8, 9, 10].
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR (both 1H and 13C), and mass spectrometry, as well as single-crystal X-ray diffraction analysis. These techniques provide detailed information about the molecular conformation, crystal packing, and intermolecular interactions. For example, the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined to crystallize in the monoclinic space group with typical bond lengths and angles . These methods would be applicable to the analysis of "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate" to elucidate its structure.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions due to the presence of multiple functional groups. These reactions can include further substitution, condensation, or transformation of the existing functional groups to yield new compounds. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of a precursor molecule . The formyl group in the compound of interest suggests potential for reactions such as Schiff base formation or reduction to the corresponding alcohol.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical intermediate. The provided papers do not directly discuss the properties of "Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate," but similar compounds have been evaluated for their antibacterial, antifungal, and anthelmintic activities, indicating moderate biological activity [1, 2]. These studies suggest that the compound may also possess interesting biological properties worthy of investigation.
科学的研究の応用
Synthesis and Characterization
Synthesis, Characterization, and Biological Evaluation
Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate and similar compounds have been synthesized through various chemical reactions, including condensation, nucleophilic substitution, and modified synthetic approaches. These compounds are characterized using spectroscopic techniques such as LCMS, NMR (1H NMR, 13C NMR), IR, and CHN elemental analysis, along with single crystal X-ray diffraction studies to confirm their molecular structure. These processes involve the interaction of specific reagents under controlled conditions to form the desired compound with precise structural configurations. For instance, a study focused on synthesizing a sterically congested piperazine derivative using a modified Bruylants approach, highlighting the compound's potential as a pharmacologically useful core due to its novel chemistry and synthetically useful nitrogen atom on the N-tert-butyl piperazine substructure (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015); (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Molecular Structure and Analysis
The crystal and molecular structure of these compounds is a critical area of study, providing insights into their chemical properties and potential applications. For example, the molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, revealing typical bond lengths and angles for this piperazine-carboxylate, which crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group (Mamat, Flemming, & Köckerling, 2012).
Biological and Pharmacological Evaluation
Antibacterial and Anthelmintic Activity
Some synthesized compounds have been evaluated for their biological activities, including in vitro antibacterial and anthelmintic activities. These studies assess the compound's effectiveness against various bacterial strains and parasites, providing a foundation for potential therapeutic applications. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity, demonstrating its potential in specific biological applications (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticorrosive Behavior
Investigations into the anticorrosive behavior of related compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have shown their effectiveness in protecting carbon steel surfaces in corrosive media. These studies utilize electrochemical, quantum chemical, and surface characterization methods to understand the compounds' protective mechanisms at the molecular level (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
特性
IUPAC Name |
tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHULRHKHBHDEIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609794 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
CAS RN |
501126-37-0 |
Source


|
| Record name | tert-Butyl 4-(2-fluoro-4-formylphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

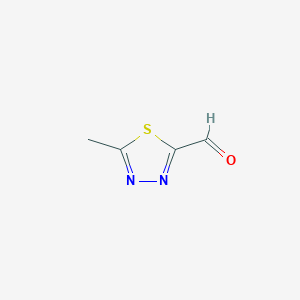
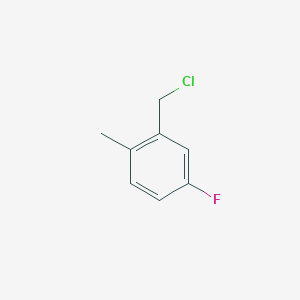
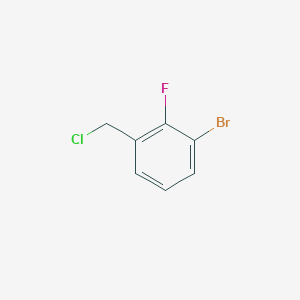
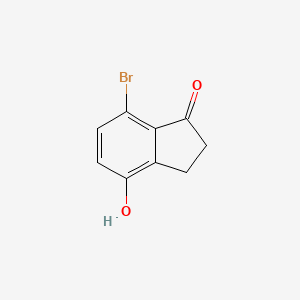
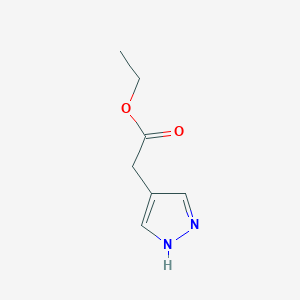
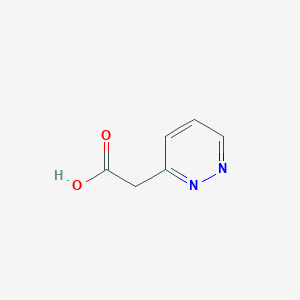
![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)
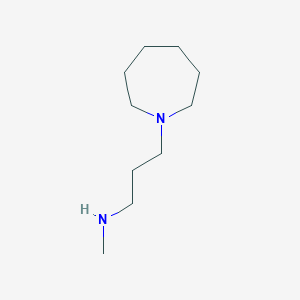
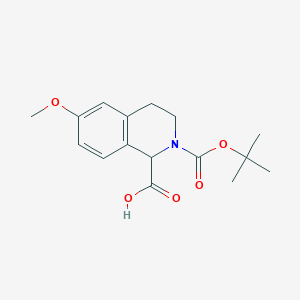
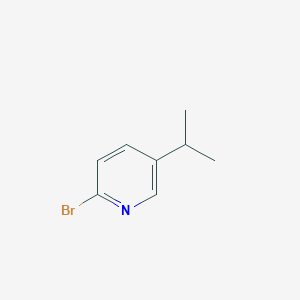
![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

